Technical Deep Dive: 6-Chloro-N-ethyl-N-phenylpyridine-3-sulfonamide
Technical Deep Dive: 6-Chloro-N-ethyl-N-phenylpyridine-3-sulfonamide
Topic: 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide chemical structure Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist
A Versatile Heterocyclic Scaffold for Medicinal Chemistry & Proteomics
Executive Summary
6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide (CAS: 554438-93-6) represents a specialized class of pyridine-based sulfonamides utilized primarily as an intermediate in drug discovery and a probe in proteomic research. Unlike simple benzene sulfonamides, the incorporation of the pyridine ring—specifically with a halogen at the C6 position—introduces unique electronic properties that facilitate nucleophilic aromatic substitution (
This guide dissects the molecule from a structural and synthetic perspective, providing researchers with the protocols necessary to utilize this compound as a building block for kinase inhibitors, GPCR ligands, and antimicrobial agents.
Structural Analysis & Physicochemical Properties[1]
Molecular Architecture
The molecule is composed of three distinct functional domains, each serving a specific pharmacological or synthetic role:
-
The Pyridine Core (Electrophilic Sink): The nitrogen atom in the pyridine ring pulls electron density, making the ring electron-deficient. The chlorine at position 6 is activated, serving as a "warhead" for further derivatization.
-
The Sulfonamide Linker (
): Provides a rigid, tetrahedral geometry that often mimics the transition state of amide hydrolysis. In this tertiary sulfonamide form (no H on the nitrogen), it is chemically stable and non-ionizable at physiological pH. -
The N-Ethyl-N-Phenyl Tail: This hydrophobic moiety enhances membrane permeability (lipophilicity) and provides steric bulk, often required to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
Key Physicochemical Data
Data summarized from computational predictions and analogous structures.
| Property | Value | Significance |
| Formula | -- | |
| Molecular Weight | 296.77 g/mol | Fragment-like, suitable for Lead Optimization.[1] |
| LogP (Predicted) | ~2.9 | Moderate lipophilicity; good oral bioavailability potential. |
| H-Bond Donors | 0 | Tertiary sulfonamide; improves blood-brain barrier penetration. |
| H-Bond Acceptors | 3 | Pyridine N, Sulfonyl O (x2).[2][3] |
| Topological Polar Surface Area | ~45 Ų | Well within the range for cell permeability (<140 Ų). |
Synthetic Methodology
Retrosynthetic Logic
The most efficient pathway involves the nucleophilic attack of N-ethylaniline upon 6-chloropyridine-3-sulfonyl chloride .
Figure 1: Convergent synthesis pathway. The reaction is driven by the removal of HCl via a tertiary amine base.
Validated Experimental Protocol
Objective: Synthesis of 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide on a 5 mmol scale.
Reagents:
-
6-Chloropyridine-3-sulfonyl chloride (1.0 eq, 1.06 g)
-
N-Ethylaniline (1.1 eq, 0.67 g)
-
Triethylamine (
) or Pyridine (1.5 eq) -
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen (
). Add 15 mL of anhydrous DCM. -
Solubilization: Dissolve the N-ethylaniline (1.1 eq) and Triethylamine (1.5 eq) in the DCM. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent sulfonylation at the pyridine nitrogen or decomposition.
-
Addition: Dissolve 6-chloropyridine-3-sulfonyl chloride in a separate minimal volume of DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (30% EtOAc in Hexanes).
-
Workup: Quench with water (20 mL). Extract the organic layer.[2] Wash sequentially with 1M HCl (to remove unreacted aniline), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary, or purify via silica gel chromatography.
Reactivity Profile & Applications
The true value of this molecule lies in the 6-chloro substituent. In the pyridine ring, the nitrogen atom acts as an electron sink, activating the positions ortho and para to it (positions 2, 4, and 6) for nucleophilic attack.
Nucleophilic Aromatic Substitution ( )
Because the sulfonamide group at C3 is electron-withdrawing, it further decreases the electron density of the ring, making the C6-Chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).
Application Strategy: Researchers can use this molecule as a "core" and generate a library of derivatives by displacing the chlorine with various amines.
Figure 2: Divergent synthesis capabilities. The Chlorine atom serves as a handle for late-stage functionalization.
Medicinal Chemistry Context
-
Kinase Inhibition: The pyridine-sulfonamide motif is a known pharmacophore in kinase inhibitors (e.g., Vemurafenib analogs). The sulfonamide oxygen atoms can form hydrogen bonds with residues in the ATP-binding pocket.
-
Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase (folate synthesis). While this specific tertiary sulfonamide lacks the N-H required for classical sulfa drug mechanism, it may act via off-target mechanisms or as a prodrug if metabolically cleaved.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert gas (
). Moisture sensitive (hydrolysis of the sulfonamide is slow, but possible under acidic conditions).
References
-
PubChem. (n.d.). 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide (Compound).[1][4][5] National Library of Medicine. Retrieved from [Link]
-
Suchetan, P. A., et al. (2013).[6] 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. IUCrData. (Demonstrates synthesis and crystal structure of analogous pyridine sulfonamides). Retrieved from [Link]
Sources
- 1. PubChemLite - 6-chloro-n-ethyl-n-phenylpyridine-3-sulfonamide (C13H13ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 36309-62-3 | 5-butyl-5-phenylimidazolidine-2,4-dione | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 5. aksci.com [aksci.com]
- 6. Bot Verification [rasayanjournal.co.in]
